

Unveiling CZC-8004: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **CZC-8004** (CAS Number 916603-07-1), a potent, non-specific tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, its application in experimental settings, and its mechanism of action as a broad-spectrum kinase inhibitor.

Core Properties of CZC-8004

CZC-8004, also known as Dianilinopyrimidine-01, is a valuable tool in chemical proteomics and kinase research.[1] Its fundamental properties are summarized below.



| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 916603-07-1 | [1] |
| Synonym | Dianilinopyrimidine-01 | [1] |
| Molecular Formula | C17H16FN5 | [1] |
| Molecular Weight | 309.34 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [1][4][5] |
| Canonical SMILES | FC1=CN=C(NC2=CC=C(CN)C =C2)N=C1NC3=CC=CC=C3 | [1][3] |
| InChI Key | UKOHFWNBTUJMMN- UHFFFAOYSA-N | [1] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of CZC-8004.

| Solvent | Solubility | Reference |
|-------------------------|--|-----------|
| DMSO | 5 mg/mL, 62 mg/mL (200.42 mM), 77.5 mg/mL (250.53 mM) | [1][2][3] |
| DMF | 2 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Ethanol | 0.1 mg/mL | [1] |

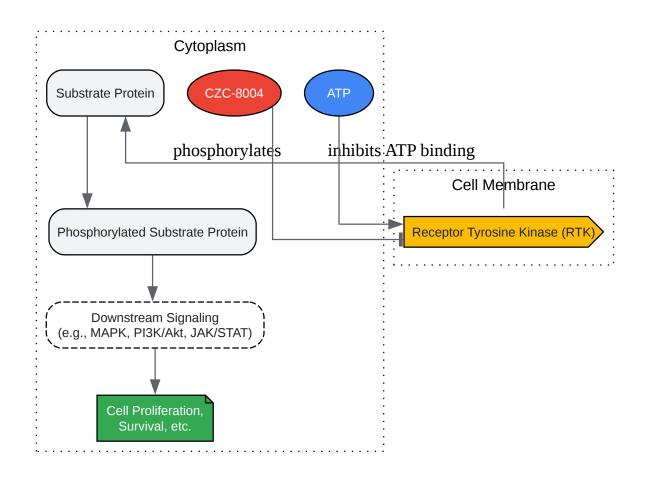
For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath. [3] Stock solutions can be stored at -20°C for several months.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[4]

Biological Activity and Mechanism of Action



CZC-8004 is characterized as a pan-kinase inhibitor, demonstrating broad activity against a range of tyrosine kinases.[1][2][3] It has been shown to bind to kinases such as ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES, inhibiting them at low micromolar concentrations.[1]

The compound has demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) wild-type (WT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) V916M with IC₅₀ values of 650 nM and 437 nM, respectively.[6] Its broad-spectrum activity makes it a valuable tool for studying kinase signaling pathways, including growth factor signaling, PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling.[1]



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Mechanism of Action of **CZC-8004** as a Pan-Tyrosine Kinase Inhibitor.

Experimental Applications and Protocols



A primary application of **CZC-8004** is in chemical proteomics, specifically in kinase inhibitor pulldown assays (KiP) for kinome profiling. Its aminomethylphenyl side chain allows for immobilization on a solid support, such as Sepharose beads, to create an affinity matrix for capturing kinases from cell lysates.[1]

Kinase Inhibitor Pulldown (KiP) Assay Protocol

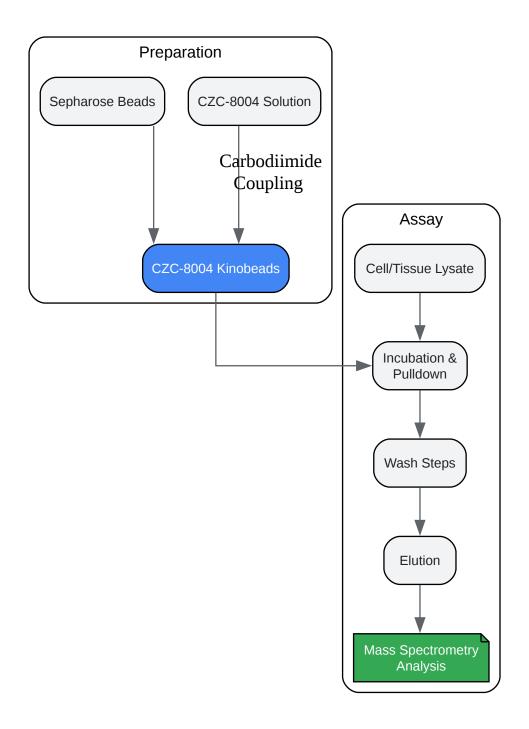
This protocol is adapted from a study where **CZC-8004** was used as a non-specific tyrosine kinase inhibitor to enrich the kinome from biological samples.

- 1. Preparation of Kinobeads (Immobilization of CZC-8004):
- Matrix: ECH Sepharose 4B beads are utilized.
- Coupling Chemistry: Carbodiimide coupling is employed to covalently attach CZC-8004 to the Sepharose beads via its primary amine.
- Procedure:
 - Condition the Sepharose beads with multiple washes of 50% dimethylformamide/ethanol (DMF/EtOH).
 - Dissolve CZC-8004 in 50% DMF/EtOH.
 - Add the dissolved CZC-8004 to the conditioned beads in the presence of 0.1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Allow the reaction to proceed overnight at 4°C with rotation.
 - Inactivate unreacted groups with 0.1 M EDC and 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.
 - Wash the beads extensively with 50% DMF/EtOH, followed by alternating washes of high pH (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and low pH (0.1 M acetate, pH 4.0 with 500 mM NaCl) buffers.
- 2. Cell Lysis and Protein Extraction:



- Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.
- Procedure:
 - Resuspend cell pellets or cryopulverized tissue in lysis buffer on ice for 10 minutes.
 - Sonicate the lysate to ensure complete cell disruption.
 - Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a Bradford assay.
- 3. Kinase Pulldown:
- Procedure:
 - Incubate the prepared kinobeads with the cell lysate.
 - Wash the beads to remove non-specifically bound proteins.
 - Elute the captured kinases from the beads.
 - Analyze the eluted proteins by mass spectrometry to identify and quantify the captured kinases.





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